molecular formula C16H17NO3S B1234929 MPNE CAS No. 49828-23-1

MPNE

Cat. No.: B1234929
CAS No.: 49828-23-1
M. Wt: 303.4 g/mol
InChI Key: QESHFTYKFFOOPN-UHFFFAOYSA-N
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Description

MPNE refers to Microencapsulated Noni Fruit Extract derived from Morinda citrifolia (Noni), a tropical plant traditionally used for its medicinal properties. Microencapsulation enhances the stability, bioavailability, and controlled release of bioactive compounds in Noni, such as polyphenols, flavonoids, and polysaccharides . Recent studies have investigated its application as a feed additive in poultry to improve gut health, carcass quality, and growth performance. For example, this compound was tested in Sentul chickens at varying doses (125–375 mg/kg) and compared against zinc bacitracin, a common antibiotic growth promoter .

Properties

CAS No.

49828-23-1

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenoxy)-2-propylsulfanylbenzene

InChI

InChI=1S/C16H17NO3S/c1-3-10-21-16-11-15(7-4-12(16)2)20-14-8-5-13(6-9-14)17(18)19/h4-9,11H,3,10H2,1-2H3

InChI Key

QESHFTYKFFOOPN-UHFFFAOYSA-N

SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C

Other CAS No.

49828-23-1

Synonyms

4-methyl-3-(n-propylthio)phenyl 4-nitrophenyl ether
MPNE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPNE typically involves the reaction of 4-nitrophenol with 4-methyl-3-(n-propylthio)phenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MPNE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MPNE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MPNE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

MPNE vs. Zinc Bacitracin

Zinc bacitracin (P1) is a widely used antibiotic in animal feed to prevent infections and promote growth. However, due to concerns about antibiotic resistance, alternatives like this compound are being explored.

Key Findings :

  • Villus Morphology : this compound at 250 mg/kg (P3) significantly outperformed zinc bacitracin (P1) in increasing villus height (1,232 µm vs. 1,150 µm) and width (145 µm vs. 135 µm) in the small intestine, enhancing nutrient absorption .

This compound vs. Other Plant Extracts

While direct comparisons with other plant extracts (e.g., turmeric, garlic) are absent in the provided evidence, this compound’s microencapsulation technology offers distinct advantages:

  • Stability: Microencapsulation protects bioactive compounds from degradation during feed processing and digestion, a limitation of non-encapsulated extracts .
  • Dose Efficiency: this compound at 250 mg/kg achieved optimal results, suggesting lower effective doses compared to some non-encapsulated extracts requiring higher concentrations .

Research Findings and Data Tables

Table 1: Impact of this compound on Intestinal Villus Morphology in Sentul Chickens

Treatment Dose (mg/kg) Villus Height (µm) Villus Width (µm)
P0 (Basal diet) 0 980 120
P1 (Zinc bacitracin) 50 1,150 135
P2 (this compound) 125 1,180 140
P3 (this compound) 250 1,232 145
P4 (this compound) 375 1,200 142

Notes:

  • P3 (250 mg/kg this compound) yielded the highest villus height and width, significantly surpassing P0 (p < 0.05) .
  • No significant differences were observed between P1, P2, P3, and P4 in villus width .

Table 2: Carcass Quality Parameters

Treatment Carcass Yield (%) Meat Quality Score (1–10)
P0 (Basal diet) 72.5 6.8
P1 (Zinc bacitracin) 75.2 7.5
P2 (this compound) 76.1 7.6
P3 (this compound) 76.8 7.8
P4 (this compound) 75.9 7.7

Notes:

  • This compound treatments (P2–P4) consistently outperformed P0 and matched or exceeded P1 in carcass yield .

Mechanistic Insights

This compound’s efficacy is attributed to:

Bioactive Compounds: Polyphenols in Noni reduce intestinal inflammation and oxidative stress, promoting gut health .

Microencapsulation : Ensures sustained release of active compounds, maximizing their interaction with gut tissues .

Antimicrobial Activity: Noni extracts inhibit pathogenic bacteria (e.g., E. coli) while preserving beneficial gut flora, a critical advantage over broad-spectrum antibiotics .

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